![molecular formula C17H11Cl2NO4 B2797760 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide CAS No. 338755-96-7](/img/structure/B2797760.png)
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide
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Overview
Description
“2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” is a chemical compound . It’s a derivative of coumarin, which is a type of heterocyclic compound . Coumarin derivatives have been widely used in bioorganic chemistry, molecular recognition, and materials science . They have a wide range of biological and pharmacological activities, including anti-inflammatory, antibacterial, antifungal, anticoagulant, antioxidant, antiviral, cholinesterase (ChE), and monoamine oxidase (MAO) inhibitory properties .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For example, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate was synthesized in 88% yield by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in dichloromethane using a slight excess of triethylamine at 20 °C for 1 h .Molecular Structure Analysis
The molecular structure of “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as mass spectrometry, IR, UV–Vis, 1D, and 2D NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be analyzed based on its structure. For instance, it might undergo reactions typical for coumarin derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” can be determined using various techniques. For instance, its melting point can be determined using differential scanning calorimetry .Scientific Research Applications
Antimicrobial Applications
Several studies have highlighted the antimicrobial potential of compounds structurally related to 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide. These compounds have been synthesized and tested against a variety of bacterial and fungal strains, showing promising antibacterial and antifungal activities. For instance, compounds synthesized from ethyl 2-(4-methyl-2-oxo-2H-chromone-7-yloxy)acetate and further modified have demonstrated significant antimicrobial properties (Parameshwarappa et al., 2009; Govori et al., 2013). These findings suggest the potential of such derivatives in developing new antimicrobial agents.
Synthesis and Organic Chemistry
The synthesis of derivatives related to 2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide has been explored for various chemical properties and reactions. For example, the synthesis and characterization of novel oxadiazole derivatives containing the 2H-chromen-2-one moiety, which were synthesized in good yields and showed antibacterial and antifungal activities, highlight the versatility of these compounds in chemical synthesis (Mahesh et al., 2022). Such studies are crucial for expanding the utility of coumarin derivatives in various chemical and pharmaceutical applications.
Structural and Spectroscopic Analysis
Research has also focused on the crystal structure and molecular analysis of compounds within this chemical family. For instance, studies on the crystal and molecular structure of N-[2-(6-Methoxy-2-oxo-2H-Chromen-4-yl-Benzofuran-3-yl]-Benzamide and related compounds provide valuable insights into their structural properties and potential interactions in biological systems (Anuradha et al., 2012). Understanding these structural aspects is crucial for designing compounds with targeted biological activities.
Mechanism of Action
Mode of Action
It is presumed that the compound may make additional favorable contacts with certain enzymes, leading to changes in their activity .
Pharmacokinetics
It is suggested that the compound maintains favorable overall lipophilicity values (log d = 20 - 21), which could influence its bioavailability .
Result of Action
Some related compounds have shown potent biochemical and cellular inhibition, suggesting that this compound may have similar effects .
Safety and Hazards
Future Directions
The future directions for research on “2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide” could include further exploration of its biological activities and potential applications. Given the wide range of activities exhibited by coumarin derivatives, this compound could be a valuable starting point for the development of new therapeutic agents .
properties
IUPAC Name |
2,4-dichloro-N-(7-methoxy-2-oxochromen-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO4/c1-23-11-4-2-9-6-14(17(22)24-15(9)8-11)20-16(21)12-5-3-10(18)7-13(12)19/h2-8H,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSIYZGSXGDWAMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)O2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(7-methoxy-2-oxo-2H-chromen-3-yl)benzenecarboxamide |
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